molecular formula C6H13NO2 B3040559 (R)-Methyl 2-aminopentanoate CAS No. 21685-17-6

(R)-Methyl 2-aminopentanoate

Cat. No. B3040559
CAS RN: 21685-17-6
M. Wt: 131.17 g/mol
InChI Key: VXGRMCZTYDXKQW-RXMQYKEDSA-N
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Description

“®-Methyl 2-aminopentanoate” is a chemical compound with the molecular formula C6H13NO2 . It is used for research purposes. The hydrochloride form of this compound has a molecular weight of 167.64 .


Molecular Structure Analysis

The InChI code for “®-Methyl 2-aminopentanoate hydrochloride” is 1S/C6H13NO2.ClH/c1-3-4-5(7)6(8)9-2;/h5H,3-4,7H2,1-2H3;1H/t5-;/m1./s1 . This code provides a detailed description of the molecule’s structure, including its stereochemistry.


Physical And Chemical Properties Analysis

“®-Methyl 2-aminopentanoate hydrochloride” is a solid at room temperature . It should be stored in a refrigerator .

Scientific Research Applications

1. Application in Cancer Research

(R)-Methyl 2-aminopentanoate derivatives have been explored in cancer research. A study by Basu Baul et al. (2009) focused on amino acetate functionalized Schiff base organotin(IV) complexes, which demonstrated significant cytotoxicity against various human tumor cell lines. This suggests a potential application in developing anticancer drugs.

2. Biocatalytic Process Development

The compound has been used in the development of biocatalytic processes. For instance, Gooding et al. (2010) described a process utilizing an enantiospecific biocatalytic reduction of racemic 2-methylvaleraldehyde, which is related to (R)-Methyl 2-aminopentanoate. This process is significant for the synthesis of chiral intermediates in pharmaceuticals.

3. Synthesis of Chiral Molecules

The synthesis and resolution of chiral molecules, including those related to (R)-Methyl 2-aminopentanoate, have been a subject of research. For example, Devlin et al. (2002) investigated spiropentylcarboxylic acid methyl ester and spiropentyl acetate, deriving insights on their configurational and conformational aspects using IR and VCD spectroscopies. This research is crucial for understanding the stereochemistry of complex organic compounds.

4. Role in Metabolic Engineering

(R)-Methyl 2-aminopentanoate and its derivatives have been studied in the context of metabolic engineering. For instance, Cann and Liao (2009) discussed the synthesis of pentanol isomers, including 2-methyl-1-butanol and 3-methyl-1-butanol, from amino acid substrates through microbial fermentations. This research is pivotal for biofuel production.

5. Enzymatic Reactions and Lipase Studies

The compound has been used in studies involving enzymatic reactions and lipase activity. For instance, research by García-Urdiales et al. (2009) on the resolution of methyl (±)‐3‐hydroxypentanoate by Candida antarctica lipase B provided insights into the enzyme's selectivity and reaction mechanisms.

6. Fragrance and Flavor Industry

(R)-Methyl 2-aminopentanoate derivatives have applications in the fragrance and flavor industry. For example, Lytra et al. (2012) explored the organoleptic impact of ethyl 2-hydroxy-4-methylpentanoate enantiomers in wine, indicating the compound's significance in enhancing flavor profiles.

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes in contact with skin . The associated hazard statements are H302, H315, H319, and H335 .

properties

IUPAC Name

methyl (2R)-2-aminopentanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2/c1-3-4-5(7)6(8)9-2/h5H,3-4,7H2,1-2H3/t5-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXGRMCZTYDXKQW-RXMQYKEDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C(=O)OC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[C@H](C(=O)OC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

131.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-Methyl 2-aminopentanoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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